26-Nor-8-oxo-alpha-onocerin

説明

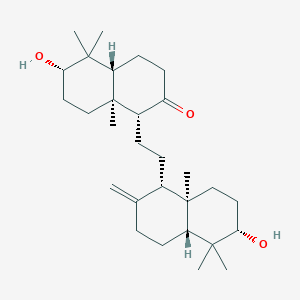

Structure

3D Structure

特性

IUPAC Name |

(1R,4aR,6S,8aS)-1-[2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-6-hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-18-8-12-22-26(2,3)24(31)14-16-28(22,6)19(18)9-10-20-21(30)11-13-23-27(4,5)25(32)15-17-29(20,23)7/h19-20,22-25,31-32H,1,8-17H2,2-7H3/t19-,20-,22-,23-,24-,25-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVFWIFZKRQOJA-YNGDVNFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C(=O)CCC4C3(CCC(C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CCC(=C)[C@@H]2CC[C@H]3C(=O)CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 26-Nor-8-oxo-alpha-onocerin: Physicochemical Properties and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the triterpenoid (B12794562) 26-Nor-8-oxo-alpha-onocerin. It is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document compiles available data on the compound's structure, physical characteristics, and solubility, alongside its known biological activities. While detailed experimental protocols for its synthesis and specific biological assays are limited in publicly accessible literature, this guide presents the foundational knowledge necessary for further investigation.

Core Physicochemical Properties

This compound is a modified triterpenoid identified and isolated from plants of the Lycopodium genus, specifically Lycopodium obscurum[1]. Its core structure is based on the onocerane skeleton, characterized by a missing methyl group (at position 26) and an oxidized functional group (at position 8) relative to alpha-onocerin.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models and may vary slightly from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₈O₃ | [2] |

| Molecular Weight | 444.69 g/mol | [2] |

| CAS Number | 125124-68-7 | [2] |

| Boiling Point (Predicted) | 543.7 ± 50.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point (Predicted) | 296.7 ± 26.6 °C | [2] |

| Appearance | Typically exists as a solid at room temperature | [2] |

Solubility Profile

This compound exhibits low aqueous solubility, a common characteristic of triterpenoids. It is soluble in a range of organic solvents.

Soluble in:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

Due to its poor water solubility, various formulation strategies are recommended for in vivo studies, such as suspension in 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na) or dissolution in a mixture of DMSO, PEG300, and Tween 80 in water[3].

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays of this compound are not extensively detailed in the readily available scientific literature. However, key methodologies for its isolation and general formulation for in vivo use can be outlined.

Isolation from Lycopodium obscurum

The isolation of this compound has been reported from the air-dried whole plants of Lycopodium obscurum[1]. The general workflow for such an isolation procedure is depicted in the diagram below.

The process involves extraction of the plant material with a suitable solvent like ethyl acetate, followed by sequential purification using normal-phase and reverse-phase silica gel column chromatography[1]. The final identification and structural elucidation are achieved through spectral analysis[1].

Spectroscopic Analysis

While the specific spectral data from the primary literature is not readily accessible, the structural elucidation of this compound would have relied on a combination of standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula and structural features.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present, such as hydroxyl (-OH) and carbonyl (C=O) groups.

A commercial supplier confirms the purity of their this compound by NMR, indicating that reference spectra are available[2].

Biological Activity and Potential Signaling Pathways

The documented biological activity of this compound is its ability to promote the proliferation of osteoblasts[2]. This effect is reported to be time-dependent, concentration-dependent, and differentiation state-dependent[2].

Role in Osteoblast Proliferation

Osteoblasts are the cells responsible for new bone formation. The ability of a compound to promote osteoblast proliferation suggests its potential as a therapeutic agent for bone-related disorders such as osteoporosis. The workflow for a typical in vitro osteoblast proliferation assay is outlined below.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound in osteoblasts have not been elucidated, several key pathways are known to regulate osteoblast proliferation and differentiation. It is plausible that this compound exerts its effects through one or more of these pathways.

Further research is required to determine the precise mechanism of action of this compound and to validate its therapeutic potential.

Conclusion

This compound is a naturally occurring triterpenoid with defined physicochemical properties and a promising, albeit currently underexplored, biological activity related to bone health. The information presented in this guide serves as a starting point for further research and development. Future studies should focus on obtaining detailed experimental data for its physicochemical properties, elucidating its mechanism of action in promoting osteoblast proliferation, and exploring its potential for in vivo efficacy and safety.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 26-Nor-8-oxo-alpha-onocerin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 26-Nor-8-oxo-alpha-onocerin. Due to the absence of direct experimental data for this specific molecule in the public domain, this guide leverages established fragmentation principles of analogous triterpenoids and related keto-steroids to propose a likely fragmentation pathway. This information is intended to aid researchers in the identification and structural elucidation of this and similar compounds.

Introduction to this compound

This compound is a modified triterpenoid (B12794562) derived from alpha-onocerin (B24083). The nomenclature indicates two key structural modifications to the parent alpha-onocerin structure:

-

26-Nor: The absence of a methyl group at the C-26 position.

-

8-oxo: The presence of a ketone (oxo) group at the C-8 position.

Alpha-onocerin itself is a pentacyclic triterpenoid diol with a symmetrical structure. The introduction of a ketone and the removal of a methyl group in this compound are expected to significantly influence its mass spectrometric fragmentation behavior.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of triterpenoids in mass spectrometry is often characterized by several key reaction types, including retro-Diels-Alder (rDA) reactions, cleavage of side chains, and the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). The presence of the 8-oxo group in this compound is anticipated to direct fragmentation pathways, particularly promoting cleavage of the C-ring.

Below is a proposed fragmentation pathway for this compound, visualized using a Graphviz diagram. This pathway is predicted for common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI), with the understanding that the relative abundance of fragments may vary depending on the ionization method and conditions used.

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratio (m/z), and the proposed fragmentation origin. The exact molecular formula of this compound is C₂₉H₄₆O₃, with a molecular weight of 442.68 g/mol .

| Fragment Ion | Proposed m/z | Origin | Description |

| [M]+. | 442 | Molecular Ion | Intact molecule with one electron removed. |

| [M - H₂O]+. | 424 | M - 18 | Loss of a water molecule from one of the hydroxyl groups. |

| [M - CH₃]+ | 427 | M - 15 | Loss of a methyl radical, likely from a gem-dimethyl group. |

| Fragment A | 221 | rDA Cleavage | Result of a retro-Diels-Alder cleavage of the C-ring. |

| Fragment B | 221 | rDA Cleavage | The other fragment from the retro-Diels-Alder cleavage. |

| [Fragment A - H₂O]+. | 203 | Fragment A - 18 | Loss of a water molecule from Fragment A. |

| [Fragment B - CO]+. | 193 | Fragment B - 28 | Loss of carbon monoxide from the keto group in Fragment B. |

Experimental Protocols

A detailed experimental protocol for the analysis of this compound by mass spectrometry is provided below. This protocol is based on common methodologies used for the analysis of triterpenoids and related natural products.

Sample Preparation

-

Extraction: If the compound is in a complex matrix (e.g., plant material), perform a solvent extraction using a suitable organic solvent such as methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol.

-

Purification: The crude extract may require further purification to remove interfering substances. Techniques such as solid-phase extraction (SPE) or column chromatography can be employed.

-

Sample Solution: Dissolve the purified sample in a solvent compatible with the chosen ionization technique. For ESI, a mixture of methanol or acetonitrile (B52724) with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) is common to promote ionization. For EI, a volatile solvent is required.

Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and structural elucidation.

-

Ionization Source:

-

Electrospray Ionization (ESI): Operate in positive ion mode to generate protonated molecules [M+H]⁺. Typical ESI source parameters would be:

-

Capillary Voltage: 3-4 kV

-

Nebulizer Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 8-10 L/min

-

Drying Gas Temperature: 200-300 °C

-

-

Electron Ionization (EI): This technique is suitable for volatile and thermally stable compounds. A standard EI source with an electron energy of 70 eV would be used.

-

-

Mass Analysis:

-

Full Scan MS: Acquire data over a mass range of m/z 50-1000 to detect the molecular ion and major fragments.

-

Tandem MS (MS/MS): Select the molecular ion (or a prominent fragment ion) as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a detailed fragmentation pattern. The collision energy should be optimized to achieve a rich fragmentation spectrum.

-

The following diagram illustrates a general experimental workflow for the mass spectrometric analysis of a natural product like this compound.

Caption: General experimental workflow for MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound. The proposed fragmentation pathway, summarized quantitative data, and detailed experimental protocols offer a valuable resource for researchers working on the identification and characterization of this and structurally related triterpenoids. It is important to note that the presented fragmentation is predictive and should be confirmed with experimental data. The provided methodologies offer a robust starting point for such empirical investigations.

Alpha-Onocerin and its Derivatives: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-onocerin (B24083) is a unique C30 pentacyclic triterpenoid (B12794562) characterized by a symmetrical structure.[1] First isolated from the roots of Ononis spinosa, it has since been identified in various other plant species, including those from the Lycopodium genus.[2][3] This fascinating molecule and its semi-synthetic derivatives have garnered significant attention in the scientific community due to their diverse and promising pharmacological activities. This technical guide provides an in-depth review of the current literature on alpha-onocerin and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the core concepts.

Synthesis of Alpha-Onocerin and Its Derivatives

The unique symmetrical structure of alpha-onocerin has presented an interesting challenge for synthetic chemists. A remarkably efficient total synthesis of (+)-alpha-onocerin has been achieved in just four steps with an overall yield of 31%. This synthesis relies on a four-component coupling and a cation-olefin tetracyclization to assemble the complex carbocyclic framework.[4]

Semi-synthesis has been a valuable approach to generate a library of alpha-onocerin derivatives for structure-activity relationship (SAR) studies. These modifications primarily involve reactions at the hydroxyl groups at positions C-3 and C-21. Common synthetic transformations include acylation, oxidation, and reduction to yield a variety of novel compounds.[5]

Experimental Protocol: Semi-synthesis of Acylated Alpha-Onocerin Derivatives[5]

-

Materials: Alpha-onocerin, acylating agent (e.g., acetic anhydride, benzoyl chloride), pyridine (B92270), dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve alpha-onocerin in a mixture of pyridine and DCM.

-

Add the acylating agent dropwise to the solution at room temperature.

-

Stir the reaction mixture for a specified time (e.g., 18 hours) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired acylated derivative.

-

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic techniques such as NMR (¹H, ¹³C) and mass spectrometry.

Biological Activities and Therapeutic Potential

Alpha-onocerin and its derivatives exhibit a wide spectrum of biological activities, highlighting their potential for development as therapeutic agents for various diseases.

Acetylcholinesterase Inhibition

Alpha-onocerin has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2] This inhibitory activity suggests its potential for the management of neurodegenerative diseases like Alzheimer's disease, where cognitive decline is associated with reduced acetylcholine levels. The IC50 value for alpha-onocerin against AChE has been reported to be 5.2 µM.[2]

| Compound | Source/Modification | IC50 (µM) | Reference |

| Alpha-onocerin | Isolated from Lycopodium clavatum | 5.2 | [2] |

Anticancer Activity

Several studies have investigated the cytotoxic effects of alpha-onocerin and its derivatives against various cancer cell lines. While alpha-onocerin itself shows moderate activity, certain semi-synthetic derivatives have demonstrated enhanced and selective cytotoxicity.[5] For instance, an oxime derivative of alpha-onocerin exhibited significant and selective cytotoxic activity against the HepG2 (hepatocarcinoma) cancer cell line.[5] The introduction of a hydroxyl group at the C-2/C-20 positions has also been shown to enhance cytotoxic activity.[5]

| Compound | Modification | Cell Line | IC50 (µg/mL) |

| 20 | Di-ester derivative | HuCCA-1 | >50 |

| A-549 | 22.95 ± 3.78 | ||

| HepG2 | 7.01 ± 0.62 | ||

| MOLT-3 | >50 | ||

| 22 | Oxime derivative | HuCCA-1 | >50 |

| A-549 | >50 | ||

| HepG2 | 1.88 ± 0.12 | ||

| MOLT-3 | >50 |

HuCCA-1: Human cholangiocarcinoma; A-549: Lung carcinoma; HepG2: Hepatocarcinoma; MOLT-3: Acute lymphoblastic leukemia.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (alpha-onocerin or its derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-plasmodial Activity

Alpha-onocerin has demonstrated significant in vivo anti-plasmodial activity against Plasmodium berghei in mice.[3][6][7] It has been shown to suppress parasitemia and enhance the survival time of infected mice.[3] Notably, alpha-onocerin exhibits synergistic anti-plasmodial effects when co-administered with the conventional antimalarial drug, artesunate.[3][8]

| Treatment | Dose (mg/kg) | Chemosuppression (%) | ED50 (mg/kg) |

| Alpha-onocerin | 300 | 93.51 ± 2.15 | 13.64 ± 0.22 |

| Artesunate | 2 | 97.02 ± 0.27 | 1.33 ± 0.11 |

Anti-inflammatory Activity

The anti-inflammatory properties of alpha-onocerin have also been investigated. Extracts from Ononis spinosa, a known source of alpha-onocerin, have been shown to exert anti-inflammatory effects by interacting with the Toll-like receptor 4 (TLR4) signaling pathway.[3] This suggests a potential mechanism for the observed anti-inflammatory activity of alpha-onocerin.

Signaling Pathways

While the precise signaling pathways modulated by alpha-onocerin are still under active investigation, preliminary evidence and studies on related compounds suggest potential mechanisms of action.

Putative Anti-inflammatory Signaling Pathway

Based on the finding that extracts from Ononis spinosa interact with the TLR4 signaling pathway, a putative anti-inflammatory mechanism for alpha-onocerin can be proposed.[3] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the activation of downstream inflammatory pathways. By antagonizing the TLR4 receptor, alpha-onocerin may inhibit the activation of transcription factors like NF-κB, which would otherwise lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Caption: Putative TLR4-mediated anti-inflammatory pathway of alpha-onocerin.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the acetylcholinesterase inhibitory activity of a compound using the Ellman's method.[1]

Caption: Workflow for the acetylcholinesterase inhibition assay.

Conclusion and Future Directions

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ononin Shows Anticancer Activity Against Laryngeal Cancer via the Inhibition of ERK/JNK/p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis of (+)-alpha-onocerin in four steps via four-component coupling and tetracyclization steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 26-Nor-8-oxo-alpha-onocerin from alpha-onocerin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-onocerin (B24083) is a tetracyclic triterpenoid (B12794562) found in various plant species, notably from the genera Lycopodium and Ononis.[1][2] It consists of two symmetric trans-decalin units.[3] Triterpenoids and their semi-synthetic derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and anti-inflammatory properties.[4][5] The target molecule, 26-Nor-8-oxo-alpha-onocerin, is a derivative of alpha-onocerin where one of the exocyclic methylene (B1212753) groups has been removed and the adjacent carbon has been oxidized to a ketone. This modification can be achieved through oxidative cleavage of the double bond.

Physicochemical Data

Quantitative data for the starting material and the final product are summarized below for easy reference.

Table 1: Physicochemical Properties of alpha-Onocerin

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₅₀O₂ | [6] |

| Molecular Weight | 442.7 g/mol | [6] |

| CAS Number | 511-01-3 | [6] |

| Appearance | White solid | Inferred |

| Melting Point | 202-203 °C | [7] |

| IUPAC Name | (3β,21α)-8,14-seco-gammacera-8(26),14(27)-diene-3,21-diol |[6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₉H₄₈O₃ | [8] |

| Molecular Weight | 444.69 g/mol | [8] |

| CAS Number | 125124-68-7 | [8] |

| Appearance | Solid | Inferred |

| Source | Can be isolated from Lycopodium |[8] |

Proposed Synthetic Route and Mechanism

The conversion of alpha-onocerin to this compound involves the selective oxidative cleavage of one of the two exocyclic double bonds. Ozonolysis is a powerful and selective reaction for this purpose. The reaction proceeds via a three-step mechanism proposed by Criegee.[9][10]

-

1,3-Dipolar Cycloaddition: Ozone adds across one of the C=C double bonds to form an unstable primary ozonide (molozonide).

-

Cycloreversion: The molozonide rearranges to form a carbonyl oxide (Criegee intermediate) and a ketone.

-

Recombination and Workup: The intermediates recombine to form a more stable secondary ozonide. Subsequent workup cleaves this ozonide to yield the final products. A reductive workup would yield an aldehyde, while an oxidative workup would produce a carboxylic acid.[11][12] In this synthesis, the desired product is a ketone, which is directly formed from the disubstituted carbon of the double bond.

Caption: Plausible reaction scheme for the synthesis.

Generalized Experimental Protocol

Note: This is a generalized protocol based on standard ozonolysis procedures for terpenes and has not been optimized for this specific transformation.[13][14][15] Researchers should perform small-scale trials to determine optimal conditions.

Materials and Reagents:

-

alpha-Onocerin

-

Dichloromethane (B109758) (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (generated from an ozone generator)

-

Oxygen (for ozone generation)

-

Zinc dust (Zn) or Dimethyl sulfide (B99878) (DMS)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve alpha-onocerin in a suitable solvent system, such as a mixture of dichloromethane and methanol, in a three-neck round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a temperature probe. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble a stream of ozone-enriched oxygen through the cooled solution. Monitor the reaction progress by TLC or by the appearance of a persistent blue color, which indicates the presence of unreacted ozone.[16]

-

Quenching: Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen to remove excess ozone.

-

Reductive Workup: While maintaining the cold temperature, add the reductive workup agent.

-

Method A (Zinc): Add zinc dust and a small amount of water or acetic acid. Allow the mixture to warm to room temperature and stir vigorously for several hours.

-

Method B (DMS): Add dimethyl sulfide dropwise and allow the mixture to warm to room temperature, stirring overnight.

-

-

Extraction: Filter the reaction mixture to remove any solids (e.g., zinc oxide). Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate this compound.

-

Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and compare the data with literature values if available.

Caption: Generalized workflow for the synthesis.

Application in Drug Discovery

The semi-synthesis of natural product derivatives is a cornerstone of modern drug discovery.[17][18] This strategy allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.[19] Triterpenoids, in particular, offer a rich scaffold for developing new therapeutic agents.[20][21][22] The synthesis of this compound from alpha-onocerin is a representative example of how a readily available natural product can be chemically modified to generate novel compounds for biological screening. Alpha-onocerin itself has shown biological activities, including acetylcholinesterase inhibition and anti-plasmodial effects, providing a rationale for exploring its derivatives.[1][23][24][25]

Caption: Triterpenoid semi-synthesis in drug discovery.

References

- 1. Alpha-onocerin: an acetylcholinesterase inhibitor from Lycopodium clavatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Natural Product Triterpenoids and Their Semi-synthetic Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Product Triterpenoids and Their Semi-Synthetic Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+)-Onocerin | C30H50O2 | CID 11453544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ALPHA-ONOCERIN CAS#: 511-01-3 [m.chemicalbook.com]

- 8. This compound | Terpenoids | 125124-68-7 | Invivochem [invivochem.com]

- 9. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 10. Mechanism of Ozonolysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. byjus.com [byjus.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ozonolysis of Terpene Flavor Additives in Vaping Emissions: Elevated Production of Reactive Oxygen Species and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ozonolysis - Wikipedia [en.wikipedia.org]

- 17. Contemporary advancements in the semi-synthesis of bioactive terpenoids and steroids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Contemporary advancements in the semi-synthesis of bioactive terpenoids and steroids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Advances in triterpene drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Advances in triterpene drug discovery. | John Innes Centre [jic.ac.uk]

- 22. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. In vivo anti-plasmodial activity of alpha-onocerin and artesunate combination against Plasmodium berghei infected mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Application Note & Protocols: Methods for the Semi-synthesis of Nor-Triterpenoids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triterpenoids are a vast and structurally diverse class of natural products derived from a C30 precursor, squalene.[1][2] These compounds, particularly pentacyclic triterpenoids such as oleanolic acid, ursolic acid, and betulinic acid, are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[3][4][5] The semi-synthesis of novel derivatives from these readily available natural scaffolds is a cornerstone of modern drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles.[6][7]

Nor-triterpenoids, which are characterized by the removal of one or more carbon atoms from the parent triterpenoid (B12794562) skeleton, represent a significant subclass of semi-synthetic derivatives. The modification, particularly ring contraction or cleavage (e.g., forming A-nor or B-nor triterpenoids), can lead to compounds with unique biological activities.[8] This document outlines key methodologies for the semi-synthesis of nor-triterpenoids, focusing on oxidative cleavage reactions, and provides detailed protocols for their execution.

Key Synthetic Strategies for Nor-Triterpenoid Synthesis

The most common approach to generating nor-triterpenoids is through the oxidative cleavage of carbon-carbon bonds, typically targeting a double bond within the triterpenoid skeleton. This cleavage breaks a ring and produces functional groups (aldehydes, ketones, or carboxylic acids) that can be used for further derivatization or intramolecular cyclization to form a smaller ring.[8]

Ozonolysis

Ozonolysis is a powerful and widely used method for cleaving carbon-carbon double bonds. The reaction proceeds via a 1,3-dipolar cycloaddition of ozone to an alkene, forming an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[9] The subsequent work-up of the ozonide determines the final products.

-

Reductive Work-up: Treatment with reagents like dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh₃) cleaves the ozonide to yield aldehydes or ketones.

-

Oxidative Work-up: Using hydrogen peroxide (H₂O₂), the ozonide is cleaved to yield ketones and/or carboxylic acids.[10]

This method has been successfully applied to triterpenoid precursors to synthesize various derivatives.[11]

Lemieux-Johnson and Lemieux-von Rudloff Oxidation

These related methods provide an alternative to ozonolysis for the oxidative cleavage of alkenes.

-

Lemieux-Johnson Oxidation: This reaction uses a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant, typically sodium periodate (B1199274) (NaIO₄).[12][13] The osmium tetroxide hydroxylates the double bond to form a diol, which is then cleaved by the periodate. The periodate also serves to regenerate the OsO₄, allowing it to be used in catalytic quantities.[12] The reaction typically stops at the aldehyde stage.[12]

-

Lemieux-von Rudloff Oxidation: This earlier variation uses a catalytic amount of potassium permanganate (B83412) (KMnO₄) with a stoichiometric amount of periodate (NaIO₄ or KIO₄).[12][14] This reagent can lead to a mixture of aldehydes and carboxylic acids, as the permanganate can further oxidize the aldehyde products.[12][14]

These methods are effective for cleaving double bonds in various positions on the triterpenoid scaffold to generate seco- and nor-triterpenoids.

Beckmann Fragmentation

The Beckmann fragmentation of ketoximes derived from triterpenoid ketones is another strategy to cleave C-C bonds and form seco-nitriles. This approach has been used to synthesize A-seco and subsequently five-membered A-ring derivatives from lupane-type triterpenoids.[8]

Data Presentation: Oxidative Cleavage Methods

The choice of method can influence the yield and type of product obtained. The following table summarizes typical outcomes for these key reactions.

| Method | Starting Material | Key Reagents | Typical Products | Reported Yields | Reference |

| Ozonolysis (Reductive) | Triterpenoid with C=C | 1. O₃ 2. Me₂S or PPh₃ | Di-aldehydes, Di-ketones, or Keto-aldehydes | Varies (often >70%) | [9] |

| Ozonolysis (Oxidative) | Triterpenoid with C=C | 1. O₃ 2. H₂O₂ | Di-carboxylic acids, Di-ketones, or Keto-acids | Good to excellent | [10] |

| Griesbaum Co-ozonolysis | Triterpenoid methoxyoxime | O₃, CF₃-ketones | Spiro-1,2,4-trioxolanes | Up to 80-85% | [11] |

| Lemieux-Johnson Oxidation | Triterpenoid with C=C | OsO₄ (cat.), NaIO₄ | Di-aldehydes, Di-ketones, or Keto-aldehydes | Generally high | [12][13] |

| Lemieux-von Rudloff Oxidation | Triterpenoid with C=C | KMnO₄ (cat.), NaIO₄ | Aldehydes and Carboxylic acids | Varies | [12][14] |

Visualizations: Workflows and Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Triterpenoids; Naturally Occurring a...: Ingenta Connect [ingentaconnect.com]

- 4. Natural Product Triterpenoids and Their Semi-synthetic Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Diastereoselective Synthesis of Triterpenoid 1,2,4-Trioxolanes by Griesbaum Co-ozonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

Application Notes & Protocols: Extraction of Triterpenoids from Lycopodiella sp.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lycopodiella, a genus of clubmosses, is known to be a rich source of various bioactive compounds, including a class of pentacyclic triterpenoids, primarily of the serratane type. These compounds have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory, cytotoxic, and neuroprotective activities. This document provides a detailed protocol for the extraction of triterpenoids from Lycopodiella species, aimed at researchers in natural product chemistry, pharmacology, and drug development. The protocol outlines methods for sample preparation, various extraction techniques, and subsequent purification steps.

Plant Material Collection and Preparation

Proper collection and preparation of the plant material are crucial for obtaining a high yield of quality triterpenoids.

Protocol:

-

Collection: Collect the whole plant or aerial parts of the desired Lycopodiella species. Proper botanical identification is essential to ensure the correct species is being processed.

-

Cleaning: Thoroughly wash the collected plant material with distilled water to remove any soil, debris, and other contaminants.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of thermolabile compounds. Alternatively, a plant dryer can be used at a controlled temperature of 40-50°C until a constant weight is achieved.

-

Grinding: Pulverize the dried plant material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder. A smaller particle size increases the surface area for solvent penetration, thereby enhancing extraction efficiency.

-

Storage: Store the powdered plant material in an airtight, light-proof container in a cool, dry place to prevent degradation before extraction.

Extraction of Triterpenoids

Several methods can be employed for the extraction of triterpenoids from Lycopodiella. The choice of method depends on the available equipment, the scale of extraction, and the desired efficiency.

Solvent Selection

The choice of solvent is critical for the selective extraction of triterpenoids. Based on the literature for Lycopodiella and other related species, the following solvents are commonly used, often in a sequential manner from non-polar to polar to fractionate the extract.

-

Non-polar solvents: Hexane, Chloroform

-

Medium-polarity solvents: Ethyl acetate, Dichloromethane

-

Polar solvents: Methanol (B129727), Ethanol (B145695)

For general extraction of total triterpenoids, methanol and ethanol have been shown to be effective.[1]

Extraction Methods

Three common extraction methods are detailed below: Soxhlet extraction (a classical and exhaustive method), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) (modern, more efficient methods).

Table 1: Comparison of Extraction Methods for Triterpenoids

| Feature | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |

| Principle | Continuous solid-liquid extraction with fresh, hot solvent.[2] | Use of acoustic cavitation to disrupt cell walls and enhance mass transfer. | Use of microwave energy to heat the solvent and rupture plant cells.[3] |

| Advantages | Exhaustive extraction, simple setup.[2] | Reduced extraction time, lower solvent consumption, suitable for thermolabile compounds. | Very short extraction time, high efficiency, reduced solvent usage.[3] |

| Disadvantages | Long extraction time (6-24 h), large solvent volume, potential degradation of thermolabile compounds due to prolonged heat exposure.[2] | Potential for free radical formation, equipment cost. | Requires specialized microwave equipment, potential for localized overheating.[3] |

| Typical Duration | 6 - 24 hours[2] | 20 - 60 minutes[4] | 5 - 30 minutes[5] |

Protocol for Soxhlet Extraction

This method is suitable for exhaustive extraction and is a well-established technique.

Materials:

-

Powdered Lycopodiella plant material

-

Soxhlet apparatus (round bottom flask, extraction chamber, condenser)

-

Cellulose (B213188) thimble

-

Heating mantle

-

Rotary evaporator

-

Selected solvent (e.g., methanol, ethanol, or chloroform)

Procedure:

-

Accurately weigh 20-50 g of the powdered plant material and place it in a cellulose thimble.

-

Place the thimble inside the Soxhlet extraction chamber.

-

Fill the round bottom flask to two-thirds of its volume with the chosen solvent (e.g., 250-500 mL).

-

Assemble the Soxhlet apparatus and place the flask in a heating mantle.

-

Heat the solvent to its boiling point. The vapor will travel to the condenser, liquefy, and drip into the thimble, immersing the plant material.

-

Continue the extraction for 6-12 hours, or until the solvent in the siphon arm becomes colorless.[2]

-

After extraction, allow the apparatus to cool.

-

Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure at 40-50°C.

-

Dry the resulting crude extract in a vacuum oven or desiccator to a constant weight.

Protocol for Ultrasound-Assisted Extraction (UAE)

UAE is a more rapid and energy-efficient method compared to Soxhlet extraction.

Materials:

-

Powdered Lycopodiella plant material

-

Ultrasonic bath or probe sonicator

-

Erlenmeyer flask

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

-

Selected solvent

Procedure:

-

Weigh 10 g of the powdered plant material and place it in an Erlenmeyer flask.

-

Add the selected solvent at a specific solvent-to-solid ratio (e.g., 10:1 to 30:1 mL/g).[4]

-

Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Perform the extraction for 20-60 minutes at a controlled temperature (e.g., 25-50°C) and frequency (e.g., 20-40 kHz).[4]

-

After sonication, filter the mixture to separate the extract from the plant residue.

-

The extraction can be repeated on the residue to maximize yield.

-

Combine the filtrates and concentrate them using a rotary evaporator.

-

Dry the crude extract to a constant weight.

Protocol for Microwave-Assisted Extraction (MAE)

MAE is the fastest of the three methods, utilizing microwave energy for efficient extraction.

Materials:

-

Powdered Lycopodiella plant material

-

Microwave extraction system

-

Extraction vessel

-

Filtration apparatus

-

Rotary evaporator

-

Selected solvent

Procedure:

-

Weigh 5 g of the powdered plant material and place it in the microwave extraction vessel.

-

Add the solvent at a specific solvent-to-solid ratio (e.g., 15:1 to 25:1 mL/g).[5]

-

Seal the vessel and place it in the microwave extractor.

-

Set the extraction parameters: microwave power (e.g., 300-500 W), temperature (e.g., 60-80°C), and time (e.g., 5-20 minutes).[5]

-

After the extraction cycle, allow the vessel to cool to room temperature.

-

Filter the extract to remove the plant residue.

-

Concentrate the filtrate using a rotary evaporator.

-

Dry the crude extract to a constant weight.

Table 2: Quantitative Parameters for Triterpenoid (B12794562) Extraction from Plant Materials (General Literature Data)

| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |

| Solvent-to-Solid Ratio (mL/g) | 10:1 to 20:1 | 10:1 to 50:1[6] | 15:1 to 25:1[5][7] |

| Extraction Time | 6 - 24 hours[2] | 20 - 60 minutes[4] | 5 - 30 minutes[5][7] |

| Temperature (°C) | Boiling point of solvent | 25 - 70[4] | 60 - 90[8] |

| Typical Triterpenoid Yield (mg/g DW) | Varies significantly with plant material | 29.17 - 36.77 (from other plants)[4][5] | 61.82 (from Diospyros kaki leaves)[1] |

Note: DW = Dry Weight. Yields are highly dependent on the plant species and the specific triterpenoids being quantified.

Purification of Triterpenoid Extract

The crude extract obtained from any of the above methods is a complex mixture of compounds. Further purification is necessary to isolate the triterpenoids.

Protocol for Column Chromatography:

-

Preparation of the Column: A glass column is packed with silica (B1680970) gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dried, extract-laden silica gel is loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with 100% hexane, gradually introducing a more polar solvent like ethyl acetate, and finally methanol.

-

Example of a gradient elution:

-

Hexane (100%)

-

Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)

-

Ethyl Acetate (100%)

-

Ethyl Acetate:Methanol (9:1, 1:1 v/v)

-

-

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing triterpenoids. A common visualizing agent for triterpenoids on TLC plates is a spray of 10% H₂SO₄ in ethanol, followed by heating. Triterpenoids typically appear as purple or brown spots.

-

Combining and Concentrating Fractions: Fractions with similar TLC profiles are combined and the solvent is evaporated to yield purified triterpenoid fractions.

-

Further Purification: For isolation of individual compounds, further chromatographic techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) may be required.[9]

Visual Representations

Experimental Workflow for Triterpenoid Extraction

Caption: Workflow for the extraction and purification of triterpenoids from Lycopodiella.

Logical Relationship of Extraction Parameters

Caption: Key parameters influencing the outcomes of triterpenoid extraction.

References

- 1. asianpubs.org [asianpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]

- 7. ftb.com.hr [ftb.com.hr]

- 8. researchgate.net [researchgate.net]

- 9. ccspublishing.org.cn [ccspublishing.org.cn]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 26-Nor-8-oxo-alpha-onocerin

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 26-Nor-8-oxo-alpha-onocerin, a triterpenoid (B12794562) compound. The method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection. This protocol is designed to provide a robust and reliable analytical method for the quality control and analysis of this compound in various sample matrices.

Introduction

This compound is a triterpenoid that has been isolated from natural sources such as Lycopodium clavatum[1]. Triterpenoids are a large and diverse class of naturally occurring compounds with a wide range of biological activities. Research has indicated that this compound may promote the proliferation of osteoblasts, suggesting its potential in bone health and regeneration research[2]. Accurate and reliable analytical methods are crucial for the continued investigation of this compound's properties and potential therapeutic applications. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of triterpenoids due to its high resolution and sensitivity[3][4]. This application note provides a detailed protocol for the HPLC analysis of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of triterpenoids.

-

Solvents: HPLC grade acetonitrile, water, and formic acid.

-

Standard: A reference standard of this compound of known purity.

-

Sample Vials: Amber glass vials to protect the analyte from light.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters may require optimization based on the specific HPLC system and column used.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 60% B and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 210 nm |

| Injection Vol. | 10 µL |

| Run Time | 30 minutes |

Note: The detection wavelength of 210 nm is a starting point, as many triterpenoids without strong chromophores absorb at low UV wavelengths[3][5]. It is advisable to determine the UV absorbance maximum of this compound for optimal sensitivity.

Standard and Sample Preparation

Standard Preparation:

-

Accurately weigh a suitable amount of this compound reference standard.

-

Dissolve the standard in a suitable solvent such as methanol (B129727) or acetonitrile to prepare a stock solution of 1 mg/mL. This compound is also soluble in DMSO, chloroform, dichloromethane, and ethyl acetate[2].

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

-

Filter the working standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation (General Guideline):

-

For bulk drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range.

-

For formulated products or biological matrices, an appropriate extraction method will be required. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interfering substances. The choice of extraction solvent should be based on the solubility of this compound and the nature of the sample matrix.

-

Ensure the final sample solution is filtered through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation (General Protocol)

A full method validation should be performed according to ICH guidelines to ensure the reliability of the analytical method. Key validation parameters include:

-

Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the standard solution to demonstrate that there are no interfering peaks at the retention time of this compound.

-

Linearity: Inject a series of at least five standard concentrations and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): Inject the same standard solution at least six times on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

-

Intermediate Precision (Inter-day precision): Repeat the repeatability test on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Data Presentation

All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

|---|---|

| 1 | [Data] |

| 5 | [Data] |

| 10 | [Data] |

| 25 | [Data] |

| 50 | [Data] |

| 100 | [Data] |

| Correlation Coeff. (r²) | [Value] |

Table 2: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |

|---|---|---|---|

| 80% | [Value] | [Value] | [Value] |

| 100% | [Value] | [Value] | [Value] |

| 120% | [Value] | [Value] | [Value] |

| Average Recovery (%) | | | [Value] |

Table 3: Precision Data

| Precision Type | n | Mean Peak Area | RSD (%) |

|---|---|---|---|

| Repeatability | 6 | [Value] | [Value] |

| Intermediate Precision | 6 | [Value] | [Value] |

Table 4: LOD and LOQ

| Parameter | Concentration (µg/mL) |

|---|---|

| LOD | [Value] |

| LOQ | [Value] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Potential Signaling Pathway

Based on the reported activity of this compound in promoting osteoblast proliferation, a simplified hypothetical signaling pathway is presented below. Further research is required to elucidate the exact molecular mechanisms.

Caption: Hypothetical signaling pathway for osteoblast proliferation induced by this compound.

Conclusion

The HPLC method described in this application note provides a framework for the reliable analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, offers a robust approach for the separation and quantification of this triterpenoid. This method can be a valuable tool for quality control, stability studies, and pharmacokinetic analysis in the research and development of this compound. Proper method validation is essential to ensure the accuracy and precision of the results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:125124-68-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ffhdj.com [ffhdj.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Notes & Protocols for the GC-MS Analysis of Triterpenoid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triterpenoids are a large and structurally diverse class of naturally occurring compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of triterpenoid (B12794562) derivatives in various matrices, particularly in plant extracts. Due to their low volatility and high molecular weight, triterpenoids typically require a derivatization step prior to GC-MS analysis to increase their volatility and improve chromatographic separation. This document provides detailed application notes and protocols for the successful analysis of triterpenoid derivatives using GC-MS.

Experimental Protocols

Sample Preparation: Extraction of Triterpenoids from Plant Material

The extraction method should be optimized based on the specific plant matrix and the target triterpenoids. A common and effective method is Soxhlet extraction.

Protocol: Soxhlet Extraction

-

Sample Preparation: Dry the plant material (e.g., leaves, bark, roots) at a controlled temperature (e.g., 40-60°C) to a constant weight and grind it into a fine powder.

-

Apparatus Setup: Assemble a Soxhlet extraction apparatus.

-

Extraction:

-

Place a known amount (e.g., 10-20 g) of the powdered plant material into a cellulose (B213188) thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent (e.g., 250 mL of chloroform, hexane, or methanol).[1]

-

Heat the solvent to its boiling point.

-

Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.[1]

-

-

Concentration:

-

Storage: Store the dried extract in a sealed glass vial at 4°C until GC-MS analysis.[1]

Derivatization: Silylation of Triterpenoids

Silylation is a common derivatization technique where active hydrogen atoms in hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte.[2]

Protocol: Silylation with BSTFA and TMCS

An optimized and efficient method for derivatizing hydroxyl and carboxylic acid groups in triterpenes involves the use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst in pyridine (B92270).[3][4]

-

Sample Preparation: Dissolve a known amount of the dried extract or standard (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of pyridine) in a reaction vial.

-

Reagent Addition: Add the derivatization reagent mixture. A highly effective mixture consists of BSTFA and TMCS in pyridine at a ratio of 22:13:65 (v/v/v).[3][4]

-

Reaction:

-

Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Analysis

The following parameters provide a general guideline and should be optimized for the specific analytes and instrument.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC system or similar.

-

Mass Spectrometer: Agilent 5977A series single quadrupole mass selective detector or similar.

-

Column: HP-5MS (5% phenylmethylsilicone) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5][6]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[5][6]

-

Injector: Splitless or split mode (e.g., 10:1 split ratio).[7]

-

Injector Temperature: 250°C.[7]

-

Oven Temperature Program:

-

Mass Spectrometer Parameters:

Data Presentation: Quantitative Analysis

Quantitative analysis of triterpenoids is crucial for quality control and research purposes. The following tables summarize key quantitative parameters for selected triterpenoids from the literature.

Table 1: Calibration and Linearity Data for Selected Triterpenoids

| Compound | Linear Range (µg/mL) | Correlation Coefficient (r) | Reference |

| Friedelin | 1 - 100 | Not Specified | [1] |

| Euphol | 50.0 - 400.0 | 0.9988 | [6] |

| Tirucallol | 20.0 - 200.0 | 0.9976 | [6] |

| β-Sitosterol | 3.08 - 24.61 | 0.9998 | [8] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Triterpenoids

| Compound | LOD (µg/L) | LOQ (µg/L) | Analytical Method | Reference |

| Mono- and Triterpenoids | 100 - 200 | Not Specified | GC-MS | [4] |

| β-Amyrin | Not Specified | Not Specified | HPLC-MS/MS (stated as at least two-fold higher sensitivity than GC-MS) | [9] |

| Pentacyclic Triterpenoids | Not Specified | 2.3 - 20 | SFC-MS/MS | [10] |

| β-Sitosterol | 42 | 140 | Spectrophotometric | [8] |

Table 3: Quantitative Analysis of Triterpenoids in Plant Matrices

| Plant Material | Triterpenoid(s) | Content | Analytical Method | Reference |

| Maytenus ilicifolia | Total Triterpenes | 8.67 - 22.1 mg/g | GC-MS | [8] |

| Bauhinia holophylla | Total Triterpenes | 132.36 ± 20.36 mg EβS/g of dry extract | Spectrophotometric | [8] |

| Maytenus ilicifolia | Total Triterpenes | 53.91 ± 2.6 mg EβS/g of dry extract | Spectrophotometric | [8] |

| Quinoa (28 varieties) | Total Saponins | 3.81 - 27.1 mg/g | GC-MS | [11] |

Visualizations

Experimental Workflow for GC-MS Analysis of Triterpenoid Derivatives

Caption: Workflow for GC-MS analysis of triterpenoids.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jfda-online.com [jfda-online.com]

- 7. GC-MS Analysis of Liposoluble Components from Six Kinds of Bast Fibers and Correlative Study on Their Antibacterial Activity | MDPI [mdpi.com]

- 8. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. GC-MS Profiling of Triterpenoid Saponins from 28 Quinoa Varieties (Chenopodium quinoa Willd.) Grown in Washington State - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Screening 26-Nor-8-oxo-alpha-onocerin for Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

26-Nor-8-oxo-alpha-onocerin is a triterpenoid (B12794562) compound that can be isolated from plants of the Lycopodium and Lycopodiella genera.[1] Triterpenoids are a class of natural products known for their diverse pharmacological activities, including anti-cancer properties. The structural complexity of this compound suggests potential for novel biological interactions, making it a candidate for anti-cancer drug discovery programs. While its direct parent compound, alpha-onocerin, has been investigated for anti-plasmodial and antipyretic effects, the anti-cancer potential of this compound remains to be elucidated.[2][3]

These application notes provide a comprehensive framework for the initial screening and characterization of the anti-cancer activity of this compound. The protocols detailed herein cover essential in vitro assays to assess its cytotoxic and cytostatic effects, as well as its potential mechanisms of action, including induction of apoptosis and cell cycle arrest. Furthermore, a strategy for investigating the compound's impact on key cancer-related signaling pathways is presented.

Experimental Workflow

The following diagram outlines the proposed workflow for the initial anti-cancer screening of this compound.

Caption: Experimental workflow for anti-cancer screening.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| HCT116 | Colorectal Carcinoma | Data to be determined |

| HeLa | Cervical Adenocarcinoma | Data to be determined |

| Positive Control (e.g., Doxorubicin) | Data to be determined |

Table 2: Effect of this compound on Cell Cycle Distribution in [Selected Cell Line]

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50/2) | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |

| This compound (2 x IC50) | Data to be determined | Data to be determined | Data to be determined |

Table 3: Induction of Apoptosis by this compound in [Selected Cell Line]

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | Data to be determined | Data to be determined |

| This compound (IC50/2) | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined |

| This compound (2 x IC50) | Data to be determined | Data to be determined |

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (specific to each cell line)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution.

-

After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).

-

Incubate the cells with the compound for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.[7][8][9]

Materials:

-

Selected cancer cell line

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations (e.g., IC50/2, IC50, 2 x IC50) for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound.[10][11]

Materials:

-

Selected cancer cell line

-

6-well plates

-

This compound

-

70% ethanol (B145695) (ice-cold)

-

PI staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

-

Harvest the cells by trypsinization.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples by flow cytometry.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This protocol is to investigate the effect of this compound on the expression and phosphorylation status of proteins involved in key cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways.[12][13]

Materials:

-

Selected cancer cell line

-

6-well plates or larger culture dishes

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Seed and treat cells with this compound as previously described.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical mechanism by which this compound might induce apoptosis by inhibiting the PI3K/Akt signaling pathway.

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

The protocols and application notes provided offer a robust starting point for the comprehensive evaluation of this compound as a potential anti-cancer agent. The systematic approach outlined, from initial cytotoxicity screening to mechanistic studies, will enable researchers to effectively characterize its biological activity and determine its potential for further development. The data generated from these experiments will be crucial in understanding the compound's therapeutic promise and guiding future in vivo studies.

References

- 1. This compound | Terpenoids | 125124-68-7 | Invivochem [invivochem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay - Wikipedia [en.wikipedia.org]

- 7. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Assays [sigmaaldrich.com]

- 9. biocompare.com [biocompare.com]

- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 11. revvity.com [revvity.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. medium.com [medium.com]

Application Note: Acetylcholinesterase Inhibition Assay for 26-Nor-8-oxo-alpha-onocerin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) to terminate synaptic transmission.[1][2][3] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), as it increases the concentration of ACh in the brain, compensating for the loss of cholinergic neurons.[3][4][5] Natural products are a rich source of novel bioactive compounds, and triterpenoids have demonstrated a wide range of pharmacological activities.

26-Nor-8-oxo-alpha-onocerin is a triterpenoid (B12794562) that can be isolated from plants of the Lycopodium genus.[6][7] A structurally related compound, alpha-onocerin, also found in Lycopodium clavatum, has been identified as an inhibitor of acetylcholinesterase with an IC50 value of 5.2 µM.[8] This finding provides a strong rationale for investigating the AChE inhibitory potential of this compound. This document provides a detailed protocol for evaluating the AChE inhibitory activity of this compound using the colorimetric Ellman's method.[2]

Principle of the Assay

The acetylcholinesterase inhibitor screening assay is based on the Ellman method, which measures the activity of AChE.[2] The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine (B1204863).[2][9] This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The intensity of the yellow color, measured by absorbance at 412 nm, is directly proportional to the AChE activity.[10] When an inhibitor like this compound is present, the rate of the enzymatic reaction decreases, leading to a reduction in color development.

Signaling Pathway and Inhibition Mechanism

The diagram below illustrates the role of acetylcholinesterase in a cholinergic synapse and the mechanism of its inhibition.

Caption: Cholinergic synapse function and AChE inhibition.

Experimental Protocol

This protocol is designed for a 96-well microplate format and is based on established methodologies.[9]

-

Enzyme: Human recombinant or electric eel Acetylcholinesterase (AChE)[9]

-

Substrate: Acetylthiocholine iodide (ATCI)[9]

-

Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)[9]

-